molecular formula C6H14N2 B13023549 N-ethyl-N-methylazetidin-3-amine

N-ethyl-N-methylazetidin-3-amine

Cat. No.: B13023549
M. Wt: 114.19 g/mol
InChI Key: LPUYLYBYFHUSHZ-UHFFFAOYSA-N
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Description

N-Ethyl-N-methylazetidin-3-amine (CAS 1434128-51-4) is a valuable azetidine-based building block in medicinal chemistry and pharmaceutical research . With a molecular formula of C 6 H 14 N 2 and a molecular weight of 114.19 g/mol, this compound serves as a key synthetic intermediate for the development of novel bioactive molecules . Researchers utilize its secondary amine functionality, part of a strained azetidine ring system, to introduce conformational restraint into molecular scaffolds, which can enhance selectivity and optimize potency in drug candidate profiles. The compound has a measured density of 0.9±0.1 g/cm³ and a boiling point of 142.8±8.0 °C at 760 mmHg . Its flash point of 41.1±9.4 °C classifies it as a flammable liquid, requiring appropriate handling and storage at room temperature, protected from light . This product is provided with a purity of ≥97% and is intended for research and further manufacturing applications only . It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

N-ethyl-N-methylazetidin-3-amine

InChI

InChI=1S/C6H14N2/c1-3-8(2)6-4-7-5-6/h6-7H,3-5H2,1-2H3

InChI Key

LPUYLYBYFHUSHZ-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1CNC1

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for N Ethyl N Methylazetidin 3 Amine

Established Synthetic Routes

The synthesis of N-ethyl-N-methylazetidin-3-amine and related 3-aminoazetidines is principally achieved through two well-established chemical transformations: nucleophilic substitution and reductive amination. These methods offer versatile pathways starting from different precursors to arrive at the target tertiary amine.

Nucleophilic Substitution Reactions

Nucleophilic substitution represents a direct and frequently employed method for the synthesis of azetidine-3-amines. chemrxiv.org This approach involves the reaction of an amine nucleophile with an azetidine (B1206935) ring that has been functionalized at the 3-position with a suitable leaving group, such as a halide or a sulfonate ester (e.g., mesylate, tosylate). chemrxiv.orglibretexts.org

In a typical synthesis, a pre-formed N-protected azetidine derivative, for instance, 1-benzhydrylazetidin-3-yl methanesulfonate (B1217627), serves as the electrophile. chemrxiv.org This intermediate is then treated with the desired amine. For the synthesis of the title compound, N-ethyl-N-methylamine would act as the nucleophile, displacing the methanesulfonate group to form the tertiary amine product. cymitquimica.com The nitrogen atom of N-ethyl-N-methylamine attacks the carbon atom at the 3-position of the azetidine ring, leading to the expulsion of the leaving group and the formation of the new carbon-nitrogen bond. chemrxiv.orgcymitquimica.com

A significant challenge in amine synthesis via alkylation is the potential for over-alkylation. libretexts.orgchemguide.co.ukyoutube.com If one were to start with a primary or secondary amine, the reaction with alkyl halides can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts, making purification difficult. libretexts.orgyoutube.com Using a pre-formed secondary amine like N-ethyl-N-methylamine as the nucleophile in a reaction with a suitable azetidine electrophile provides a more controlled, single-step route to the desired tertiary amine. chemrxiv.org The general procedure often involves heating the reactants in a suitable solvent like acetonitrile. chemrxiv.org

Table 1: Examples of Nucleophilic Substitution for Azetidine-3-Amine Synthesis (Adapted from related syntheses)
Azetidine ElectrophileAmine NucleophileReaction ConditionsProductYieldReference
1-Benzhydrylazetidin-3-yl methanesulfonatePiperidineMeCN, 80 °C, overnight1-(1-Benzhydrylazetidin-3-yl)piperidine72% chemrxiv.org
1-Benzhydrylazetidin-3-yl methanesulfonateN-BenzylmethylamineMeCN, 80 °C, overnight1-Benzhydryl-N-benzyl-N-methylazetidin-3-amine69% chemrxiv.org
1-Benzhydrylazetidin-3-yl methanesulfonate2,2-DifluoroethylamineMeCN, 80 °C, overnight1-Benzhydryl-N-(2,2-difluoroethyl)azetidin-3-amine42% chemrxiv.org
1-Benzhydrylazetidin-3-yl methanesulfonate4-(3-(Trifluoromethyl)phenyl)piperazineMeCN, 80 °C, overnight1-(1-Benzhydrylazetidin-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine87% chemrxiv.org

Reductive Amination Approaches

Reductive amination is another powerful and versatile strategy for synthesizing amines. youtube.commasterorganicchemistry.com This reaction typically involves the condensation of a ketone or aldehyde with an amine to form an intermediate iminium ion (or enamine), which is then reduced in situ to the corresponding amine. youtube.com For the synthesis of this compound, the most logical ketone precursor is 1-protected-azetidin-3-one.

The process can be envisioned in two primary ways:

Direct Reductive Amination : 1-protected-azetidin-3-one can be reacted directly with N-ethyl-N-methylamine in the presence of a selective reducing agent. cymitquimica.com The reducing agent must be capable of reducing the iminium intermediate without reducing the starting ketone. masterorganicchemistry.com

Stepwise Reductive Amination : A sequential approach can be used. For example, 1-protected-azetidin-3-one could first be reacted with methylamine (B109427) to form N-methylazetidin-3-amine. This secondary amine could then undergo a second reductive amination with acetaldehyde (B116499) to introduce the ethyl group, yielding the final product. youtube.com Alternatively, the initial reaction could be with ethylamine (B1201723), followed by reductive amination with formaldehyde (B43269). youtube.com

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comresearchgate.net These reagents are favored because they are mild enough not to reduce the ketone starting material but are highly effective at reducing the intermediate iminium ion. youtube.commasterorganicchemistry.com The reaction is often performed as a one-pot procedure under slightly acidic conditions to facilitate iminium ion formation. youtube.com

Table 2: Common Reagents for Reductive Amination
Reducing AgentAbbreviationKey CharacteristicsReference
Sodium BorohydrideNaBH₄Can reduce aldehydes and ketones; less selective for imines in a one-pot reaction with a carbonyl compound. masterorganicchemistry.com
Sodium CyanoborohydrideNaBH₃CNSelective for imines and iminium ions in the presence of carbonyls. Toxic cyanide byproduct is a concern. youtube.commasterorganicchemistry.com
Sodium TriacetoxyborohydrideNaBH(OAc)₃ or STABA milder, less toxic alternative to NaBH₃CN. Highly effective and widely used for one-pot reductive aminations. masterorganicchemistry.com
Hydrogen with Metal CatalystH₂/Pd/C, PtO₂Effective for reducing imines, often used when the imine is pre-formed and isolated. Can also reduce other functional groups. youtube.com

Precursor Chemistry and Starting Materials

The success of the aforementioned synthetic routes is contingent on the availability and reactivity of specific precursors.

Utilization of 3-Haloazetidine Derivatives (e.g., 3-chloroazetidine)

For syntheses proceeding via nucleophilic substitution, azetidines functionalized at the 3-position with a good leaving group are essential. chemrxiv.org 3-Chloroazetidine, often available as its hydrochloride salt, is a key starting material. nih.gov However, the azetidine nitrogen is itself a nucleophile and can lead to polymerization or other side reactions. Therefore, it is almost always necessary to first install a protecting group on the ring nitrogen. A common choice is the benzhydryl (Boc) group, which is stable under the reaction conditions for substitution at the C-3 position and can be removed later via hydrogenolysis. chemrxiv.org Instead of a halide, a sulfonate ester like a mesylate or tosylate is often preferred as a leaving group due to its high reactivity in substitution reactions. These are typically prepared from the corresponding 3-hydroxyazetidine. chemrxiv.org

Amination Reactions with Ethylamine and Methylamine Precursors

The specific alkyl groups on the target amine dictate the choice of amine precursors. To synthesize this compound, the direct precursor is N-ethyl-N-methylamine (also known as N-methylethanamine). cymitquimica.comwikipedia.org This secondary amine can be used as the nucleophile in both nucleophilic substitution and direct reductive amination pathways. chemrxiv.orgyoutube.com

Alternatively, if a stepwise approach is chosen, primary amines such as ethylamine and methylamine are required. wikipedia.org For instance, in a sequential reductive amination, one might start with ethylamine to form an N-ethylazetidin-3-amine intermediate, which is then further alkylated. wikipedia.org Ethylamine is a gas at room temperature but is typically handled as a solution in a solvent. wikipedia.org

Reaction of Pyrrolidine (B122466) with Dimethylamine (for related chiral amines)

While not directly used for the synthesis of the title azetidine compound, analogous reactions with related cyclic amines like pyrrolidine demonstrate the broad applicability of these synthetic methods. nih.govwikipedia.orgnih.gov For example, complex chiral pyrrolidine derivatives, which are important in medicinal chemistry, can be synthesized using reductive amination. nih.gov In one reported synthesis, a chiral aldehyde containing a pyrrolidine core was reacted with various amines in the presence of sodium triacetoxyborohydride (NaHB(OAc)₃) to produce a range of substituted chiral pyrrolidine inhibitors in high yields. nih.gov This illustrates how the reductive amination technique can be applied to different heterocyclic systems to install diverse amine-based functional groups, highlighting its importance and versatility in modern organic synthesis. nih.gov

Optimization of Reaction Conditions for Synthesis

The successful synthesis of this compound hinges on the careful optimization of several key reaction parameters. These include temperature, pressure, the choice of solvent, the ratio of reactants, and the use of appropriate catalysts. Each factor plays a crucial role in directing the reaction towards the desired product, maximizing yield, and minimizing the formation of byproducts.

Temperature and Pressure Control

Temperature and pressure are fundamental parameters in the synthesis of amines. For the formation of related azetidine-3-amines, reactions are often conducted at elevated temperatures, such as 80°C, to facilitate the nucleophilic substitution. chemrxiv.org In analogous amidation reactions, increasing the temperature to as high as 150°C has been shown to significantly boost product yield, from as low as 3% to 32% in the absence of a catalyst. researchgate.net

In reductive amination processes, which are a common route to N-alkylated amines, temperature and pressure are carefully managed. For instance, the synthesis of N-ethylmethylamine via reductive amination of monomethylamine with acetaldehyde is typically carried out at temperatures between 20°C and 120°C, with a preferred range of 50°C to 80°C. google.com This reaction is conducted under hydrogen pressure, often maintained around 3 MPa, to facilitate the hydrogenation step. google.com For hydrogenations utilizing Raney-Nickel, a broad range of conditions can be applied, with temperatures from 0°C to 150°C and pressures from 25 to 200 atmospheres, depending on the specific substrate and desired outcome. google.com

ParameterValueContext/ReactionSource
Temperature80 °CSynthesis of azetidine-3-amines chemrxiv.org
Temperatureup to 150 °CAmide synthesis (yield increase) researchgate.net
Temperature50-80 °C (preferred)Reductive amination for N-ethylmethylamine google.com
Pressure~3 MPa (H₂)Reductive amination for N-ethylmethylamine google.com

Solvent System Selection and Optimization (e.g., acetonitrile, THF)

The choice of solvent is critical as it influences reactant solubility, reaction rates, and pathway selectivity. Acetonitrile (MeCN) is a frequently used solvent for the synthesis of azetidine-3-amines. chemrxiv.orgmdpi.com Its polar aprotic nature is well-suited for nucleophilic substitution reactions. Tetrahydrofuran (THF) is another common ether-based solvent employed in the synthesis of azetidine derivatives, particularly in reactions involving organometallic reagents or for creating specific reaction environments. mdpi.comgoogle.com

For alkylation reactions to produce amines, solvents like dimethylformamide (DMF) or acetone (B3395972) can also be effective. evitachem.com A wider survey of related syntheses indicates a broad palette of potential solvents, including toluene, xylene, and various alcohols, chosen based on the specific reaction mechanism and requirements for purification. google.com Post-reaction, solvent systems for purification, such as ethyl acetate (B1210297)/hexanes or methanol/dichloromethane (B109758), are crucial for isolating the target compound. chemrxiv.org

SolventApplicationSource
Acetonitrile (MeCN)Primary reaction solvent for azetidine synthesis chemrxiv.orgmdpi.com
Tetrahydrofuran (THF)Reaction solvent for azetidine derivatives mdpi.comgoogle.com
Dimethylformamide (DMF)Alkylation of azetidine evitachem.com
AcetoneAlkylation of azetidine evitachem.com
Ethyl acetate / HexanesPurification solvent system chemrxiv.org

Stoichiometric Ratio Effects (e.g., amine:alkylating agent ratios)

The molar ratio of reactants, particularly the amine to the alkylating agent, directly impacts the yield and the product distribution. In the synthesis of azetidine-3-amines, experiments have explored using both equimolar amounts (1:1 ratio) and an excess of the amine (2:1 ratio), indicating that this is a key variable for optimization. chemrxiv.org Using an excess of the amine can help to drive the reaction to completion and minimize side reactions, such as over-alkylation of the product.

Conversely, in some procedures, a slight excess of the alkylating agent is employed. For example, in the synthesis of N-methylethylamine, 1.10 moles of methyl iodide were used for every 1.00 mole of N-benzylideneethylamine. orgsyn.org In other multi-component reactions, adjusting the stoichiometry of the primary reactants, for instance from a 1:1 to a 1.2:1 ratio of electrophile to nucleophile, has been shown to increase the final product yield significantly. researchgate.net The optimal ratio must be determined empirically for the specific synthesis of this compound to maximize the formation of the desired tertiary amine while avoiding the formation of quaternary ammonium salts or other impurities.

Catalyst Selection and Application (e.g., Raney-Nickel in reductive amination)

Catalysts are essential for many synthetic routes leading to this compound, particularly in reductive amination pathways. Reductive amination involves the reaction of an amine with a carbonyl compound to form an imine or enamine, which is then reduced to the target amine. Hydrogenation catalysts are critical for this reduction step.

Raney-Nickel is a highly effective and widely used catalyst for the reduction of nitriles and the reductive amination of amines. google.commdpi.com It is an alloy of aluminum and nickel that has been treated to create a high surface area, porous structure with adsorbed hydrogen, making it highly active. masterorganicchemistry.com In the context of reductive N-methylation, the reaction proceeds through the addition of the amine to formaldehyde to form a hemiaminal, which then dehydrates to an imine. rsc.org The imine is subsequently hydrogenated over the Raney-Nickel catalyst to yield the methylated amine. rsc.org The efficiency of Raney-Nickel can sometimes be enhanced by the use of promoters, such as tertiary amines. google.com Other hydrogenation catalysts, such as palladium on carbon (Pd/C), are also effective for reductive N-methylation. rsc.org

Industrial Synthesis Considerations

Scaling up the synthesis of this compound from the laboratory bench to an industrial scale introduces a new set of challenges and considerations. The focus shifts towards cost-effectiveness, efficiency, safety, and process robustness.

Continuous Flow Reactor Applications for Scaled Production

Continuous flow chemistry has emerged as a powerful technology for the industrial production of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing. researchgate.netnih.gov In a continuous flow setup, reactants are pumped through a network of tubes or microreactors where the reaction occurs. This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced efficiency, higher yields, and improved product quality. researchgate.net

For the synthesis of amines, continuous flow processes have been successfully developed. They are particularly well-suited for reductive amination and N-alkylation reactions. rsc.orgresearchgate.net For example, a continuous flow process for synthesizing N-methyl secondary amines demonstrated the ability to produce significant quantities (e.g., 10.6 g) in a short period (140 minutes) with excellent yields and an integrated in-line workup. researchgate.net The enhanced safety profile of flow reactors is a major benefit, as hazardous intermediates or exothermic reactions can be managed more effectively in the small, controlled volume of the reactor. nih.gov The implementation of continuous flow technology for the synthesis of this compound could lead to a more efficient, scalable, and economical manufacturing process. google.com

Efficiency and Purity Enhancements in Large-Scale Preparation of this compound

The large-scale preparation of this compound presents distinct challenges in maintaining high efficiency and purity. While specific literature on the industrial-scale synthesis of this particular compound is not extensively available, general principles of process optimization and purification for structurally similar azetidine-3-amines can be applied. Key areas of focus for enhancing efficiency and purity include the optimization of reaction conditions, and the implementation of robust purification methodologies.

A foundational approach to synthesizing substituted azetidine-3-amines involves a single-step method that can be adapted for the production of this compound. chemrxiv.org This typically involves the reaction of a suitable azetidine precursor with the desired amine. The efficiency of such a synthesis on a laboratory scale can be indicative of its potential for scale-up.

Research Findings on Analogous Syntheses

Detailed research into the synthesis of various N-substituted azetidine-3-amines provides insights into achievable yields and effective purification strategies. These findings, while not specific to this compound, offer a valuable reference for what can be expected and the challenges that may be encountered during large-scale production.

For instance, the synthesis of analogous compounds has demonstrated varied yields depending on the nature of the substituent amine. Purification techniques such as crystallization and silica (B1680970) gel column chromatography are commonly employed to achieve high purity. chemrxiv.org In a large-scale setting, these methods would need to be adapted for higher throughput and economic viability. For example, preparative chromatography would be favored over analytical-scale chromatography.

The following table summarizes the yields obtained for several analogous N-substituted 1-benzhydrylazetidin-3-amines, which can serve as a benchmark for the synthesis of similar compounds.

Table 1: Synthesis Yields of Analogous N-Substituted Azetidine-3-amines

Compound Name Yield (%) Purification Method
1-Benzhydryl-N-benzyl-N-methylazetidin-3-amine 69% Crystallization
1-(1-Benzhydrylazetidin-3-yl)piperidine 72% Silica Gel Column Chromatography
1-Benzhydryl-N-octylazetidin-3-amine 47% Silica Gel Column Chromatography
1-Benzhydryl-N-(2,2-difluoroethyl)azetidin-3-amine 42% Silica Gel Column Chromatography

Data derived from a general procedure for the synthesis of azetidine-3-amines. chemrxiv.org

Strategies for Large-Scale Purity and Efficiency Enhancement

For the large-scale preparation of this compound, several strategies can be employed to enhance both the efficiency of the synthesis and the purity of the final product:

Process Optimization: A thorough investigation of reaction parameters such as temperature, pressure, solvent, and catalyst (if applicable) is crucial. Design of Experiments (DoE) can be a powerful tool to efficiently map the reaction space and identify optimal conditions for maximizing yield and minimizing byproduct formation.

Crystallization: As demonstrated in the synthesis of analogous compounds, crystallization can be a highly effective method for purification, particularly for solid products. chemrxiv.org Developing a robust crystallization process at scale would involve solvent screening, cooling profile optimization, and seeding strategies to ensure consistent crystal form and high purity.

Preparative Chromatography: For impurities that are difficult to remove by crystallization, preparative high-performance liquid chromatography (HPLC) is a viable, albeit more costly, option for achieving very high purity levels. The economics of this method depend on the scale of production and the required purity of the final compound.

Impurity Profiling: A critical aspect of purity enhancement is the identification and characterization of key impurities. Understanding the source of these impurities (e.g., side reactions, unreacted starting materials) allows for targeted adjustments to the synthetic process to minimize their formation.

By focusing on these areas, the large-scale synthesis of this compound can be optimized to produce a high-purity product in an efficient and economically viable manner.

Chemical Reactivity and Transformation Mechanisms of N Ethyl N Methylazetidin 3 Amine

Oxidation Reactions

The oxidation of N-ethyl-N-methylazetidin-3-amine can proceed at either the nitrogen atom, which is the most common pathway for tertiary amines, or potentially at the carbon atoms of the azetidine (B1206935) ring.

Formation of N-Oxide Derivatives (e.g., with hydrogen peroxide, m-chloroperbenzoic acid)

The oxidation of tertiary amines to their corresponding N-oxides is a well-established and fundamental chemical transformation. wikipedia.org For this compound, the exocyclic tertiary amine is susceptible to oxidation by common oxidizing agents. Reagents such as hydrogen peroxide (H₂O₂) or organic peracids, like meta-chloroperbenzoic acid (m-CPBA), are typically employed for this purpose. wikipedia.orggoogle.com

The reaction involves the transfer of an oxygen atom from the oxidant to the nitrogen atom of the amine. This forms an N-oxide, a compound characterized by a coordinate covalent bond between nitrogen and oxygen. wikipedia.org The general stability of cyclic N-oxides can vary depending on the ring size; while N-oxides of highly strained aziridines are often too reactive to be isolated, those derived from four-membered rings like azetidine are generally more stable. thieme-connect.de

The oxidation is typically efficient and proceeds under mild conditions. rsc.org For instance, the reaction with m-CPBA is often carried out in a chlorinated solvent like dichloromethane (B109758) (DCM), while hydrogen peroxide is used in aqueous or alcoholic solutions. chemicalforums.comresearchgate.net

Reaction Scheme for N-Oxide Formation

This compound reacts with an oxidizing agent (e.g., H₂O₂ or m-CPBA) to yield this compound N-oxide.

Oxidative Transformations to Azetidin-3-one (B1332698) Derivatives

The transformation of an azetidine ring to an azetidin-3-one derivative involves the oxidation of the C-H bond at the 3-position to a carbonyl group. While the direct oxidation of this compound at this position is not a commonly cited pathway, the synthesis of N-substituted azetidin-3-ones from other precursors is well-documented and provides insight into the chemistry of this heterocyclic system.

Several synthetic strategies are employed to create the azetidin-3-one scaffold:

Oxidation of 3-Hydroxyazetidines: A frequent method involves the oxidation of an N-substituted 3-hydroxyazetidine using standard oxidizing agents to form the corresponding ketone, the azetidin-3-one. colab.ws

Ozonolysis of Methylene (B1212753) Azetidines: N-acyl-3-methyleneazetidines can undergo ozonolysis to cleave the exocyclic double bond and form the desired N-acylazetidin-3-one. colab.ws

Gold-Catalyzed Oxidative Cyclization: A modern approach involves the gold-catalyzed oxidative cyclization of N-propargylsulfonamides. This method generates reactive α-oxo gold carbene intermediates that undergo intramolecular N-H insertion to form the azetidin-3-one ring. nih.gov

These synthetic routes highlight the methods available to access the azetidin-3-one core structure, which serves as a versatile intermediate for further functionalization. nih.gov

Reduction Reactions

Conversion to Secondary Amines (e.g., with lithium aluminum hydride)

The conversion of a tertiary amine, such as this compound, to a secondary amine involves the cleavage of a carbon-nitrogen bond, a process known as N-dealkylation. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are primarily used for the reduction of amides to amines, they are not the standard reagents for the N-dealkylation of simple tertiary amines. masterorganicchemistry.comlibretexts.org

Established methods for the N-dealkylation of tertiary amines typically proceed through different mechanisms:

Reaction with Chloroformates: A widely used method is the von Braun reaction and its modern variations, which involve reacting the tertiary amine with reagents like α-chloroethyl chloroformate or other chloroformate esters. This reaction forms a carbamate (B1207046) intermediate, which is subsequently cleaved, often by heating in methanol, to yield the secondary amine hydrochloride. nih.govresearchgate.net

Oxidation-Reduction Sequence: An alternative, though less direct, route involves the initial oxidation of the tertiary amine to its N-oxide. The resulting N-oxide can then be reduced to a secondary amine, although this step often requires specific conditions and reagents other than LiAlH₄, such as iron(II) sulfate. google.comsciencemadness.org

These methods provide reliable pathways for the selective removal of an alkyl group from a tertiary amine to furnish the corresponding secondary amine.

Table 1: Selected N-Dealkylation Methods for Tertiary Amines

Method Reagent(s) Intermediate Product Reference(s)
Chloroformate Dealkylation 1. α-Chloroethyl chloroformate 2. Methanol (heat) Carbamate Secondary amine hydrochloride nih.gov
Oxidation-Reduction 1. m-CPBA or H₂O₂ 2. FeSO₄ N-Oxide Secondary amine google.comsciencemadness.org

Nucleophilic and Electrophilic Substitution Reactions on the Azetidine Ring and Amine Nitrogen

Modification of the Azetidine Ring

The azetidine ring, particularly when functionalized, is a valuable scaffold in medicinal chemistry and can be modified through various substitution reactions. The C-3 position of the azetidine ring is a common site for introducing new functional groups.

Nucleophilic Substitution: If a suitable leaving group is present at the 3-position, such as a halide (e.g., bromo) or a sulfonate ester, it can be displaced by a variety of nucleophiles. This allows for the synthesis of a wide range of C-3 substituted azetidines. rsc.org

Aza-Michael Addition: 3-Substituted azetidines can be synthesized via aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates. This reaction creates a new carbon-nitrogen bond at the 3-position of the azetidine ring. mdpi.comnih.gov

Cross-Coupling Reactions: Modern synthetic methods, such as palladium-catalyzed Suzuki or Hiyama cross-coupling reactions, can be used to form carbon-carbon bonds at the 3-position. For example, a 3-iodoazetidine (B8093280) derivative can be coupled with various arylboronic acids or arylsilanes to introduce diverse aryl substituents onto the azetidine ring. mdpi.comorganic-chemistry.org

These reactions demonstrate the versatility of the azetidine scaffold and provide pathways to a diverse array of derivatives by modifying the ring structure.

Table 2: Examples of Azetidine Ring Modification Reactions

Reaction Type Substrate Example Reagent(s) Product Type Reference(s)
Nucleophilic Substitution 3-Bromoazetidine derivative Various nucleophiles (e.g., thiocyanate, phenoxide) 3-Substituted azetidine rsc.org
Aza-Michael Addition Methyl (N-Boc-azetidin-3-ylidene)acetate Heterocyclic amines (e.g., piperidine) 3-(Piperidin-1-yl)azetidine derivative nih.gov
Suzuki Coupling 3-Bromo-pyrazole-azetidine hybrid Arylboronic acids, Pd catalyst 3-Aryl-azetidine derivative mdpi.com
Hiyama Coupling 3-Iodoazetidine derivative Arylsilanes, Pd catalyst 3-Arylazetidine derivative organic-chemistry.org

Amine Nitrogen Functionalization

The exocyclic amine group in this compound is a key site for chemical modifications. As a tertiary amine, its nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic. This allows for a variety of functionalization reactions.

One of the most common reactions for tertiary amines is quaternization . This involves the alkylation of the nitrogen atom, leading to the formation of a quaternary ammonium (B1175870) salt. utexas.edugoogle.com The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine's lone pair attacks an alkyl halide. utexas.edu

The process is typically carried out by reacting the tertiary amine with an alkyl halide, such as methyl iodide or ethyl bromide. google.com The reaction can be performed with or without a solvent, though solvents are often used to ensure the reactants remain dissolved and can interact effectively. google.com The quaternization is often conducted at elevated temperatures, ranging from 50°C to 140°C, and under pressure to keep volatile alkyl halides in the liquid phase. google.com The choice of the alkylating agent allows for the introduction of a wide range of substituents, thereby modifying the properties of the parent molecule.

A representative quaternization reaction of this compound is depicted below:

This compound + R-X → [N-ethyl-N-methyl-N-R-azetidin-3-ammonium]⁺X⁻

Where R-X is an alkyl halide.

ReactantReagentConditionsProduct
This compoundMethyl IodideSulfolane, room temp.N-ethyl-N,N-dimethylazetidin-3-aminium iodide
This compoundEthyl BromideAcetone (B3395972), 50°CN,N-diethyl-N-methylazetidin-3-aminium bromide

This table presents hypothetical reaction conditions based on general procedures for tertiary amine quaternization.

Ring Strain Reactivity and its Exploitation in Chemical Transformations

The azetidine ring, a four-membered heterocycle, is characterized by significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain is a driving force for ring-opening reactions, as cleavage of a carbon-nitrogen bond relieves this internal energy. rsc.org While more stable than the highly reactive three-membered aziridines, azetidines are more susceptible to ring-opening than their five-membered pyrrolidine (B122466) counterparts. rsc.org

The reactivity of the azetidine ring can be exploited in various chemical transformations. Ring-opening reactions can be initiated by nucleophiles or electrophiles under appropriate conditions. For tertiary amines within a strained ring system, the nitrogen atom can act as a leaving group in the presence of a strong acid or after quaternization, which further activates the ring towards nucleophilic attack.

For this compound, the presence of the tertiary amine substituent on the ring can influence its reactivity. The electron-donating nature of the alkyl groups on the exocyclic nitrogen may slightly modulate the electronic properties of the ring. However, the dominant factor in its ring-opening reactivity remains the inherent strain of the azetidine core.

Ring-opening reactions of azetidines can be catalyzed by various reagents, including tertiary amines themselves in certain contexts, to yield functionalized acyclic products. rsc.orgresearchgate.net

Reaction TypeCatalyst/ReagentConditionsProduct Type
Nucleophilic Ring OpeningStrong Nucleophile (e.g., Grignard reagent)Lewis Acid CatalystSubstituted Propylamine
Reductive Ring OpeningReducing Agent (e.g., LiAlH₄)HeatN-ethyl-N-methyl-3-(alkylamino)propane
Acid-Catalyzed Ring OpeningStrong Acid (e.g., HBr)HeatHalogenated Propylamine

This table illustrates potential ring-opening reactions and is based on the general reactivity of azetidine derivatives.

Acid-Base Equilibria and Protonation States

Like other amines, this compound exhibits basic properties due to the presence of lone pairs of electrons on its two nitrogen atoms. The basicity of the compound will be influenced by the electronic and steric environment of each nitrogen.

In an acidic medium, either one or both of the nitrogen atoms can be protonated, leading to the formation of the corresponding ammonium cations. The specific protonation state will depend on the pH of the solution. At a sufficiently low pH, it is likely that both nitrogen atoms will be protonated, resulting in a dicationic species.

The equilibrium between the neutral and protonated forms is crucial for its behavior in biological systems and for its reactivity in acid-catalyzed reactions. The protonated form, for instance, would be more susceptible to nucleophilic attack in a ring-opening reaction.

Nitrogen AtomHybridizationElectronic Effect of SubstituentsPredicted Basicity
Exocyclic Aminesp³Electron-donating (ethyl, methyl)More Basic
Endocyclic Aminesp³Part of a strained ringLess Basic (due to ring strain effects)

This table provides a qualitative prediction of the relative basicity of the two nitrogen atoms in the molecule.

Derivatization Strategies and Analogue Synthesis of N Ethyl N Methylazetidin 3 Amine

Design and Synthesis of N-Substituted Analogues

The creation of N-substituted analogues related to N-ethyl-N-methylazetidin-3-amine typically begins with a precursor like a 1-protected azetidin-3-amine (B9764) or azetidin-3-one (B1332698). The target compound itself, being a tertiary amine, can be synthesized through sequential alkylation of azetidin-3-amine.

A common and highly effective method is reductive amination . nih.govmasterorganicchemistry.com This process involves the reaction of a precursor amine with an aldehyde or ketone to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine. masterorganicchemistry.comyoutube.com For instance, N-methylazetidin-3-amine could be reacted with acetaldehyde (B116499) in the presence of a selective reducing agent like sodium triacetoxyborohydride (B8407120) to yield this compound. This method is generally preferred over direct alkylation with alkyl halides because it avoids the common problem of over-alkylation, which can lead to the formation of quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com

Direct N-alkylation remains a viable, albeit harder to control, alternative. wikipedia.org The reaction of a secondary amine (e.g., N-methylazetidin-3-amine) with an alkyl halide (e.g., ethyl iodide) can produce the tertiary amine, but the resulting product is often more nucleophilic than the starting material, leading to difficult-to-separate mixtures. masterorganicchemistry.com Another synthetic approach involves the direct displacement of a leaving group on the azetidine (B1206935) ring with an appropriate amine. For example, a general synthesis for azetidine-3-amines uses 1-benzhydrylazetidin-3-yl methanesulfonate (B1217627) as a stable starting material, which reacts with various primary and secondary amines to form the corresponding N-substituted products. chemrxiv.org

Strategy Description Advantages Disadvantages
Reductive Amination Two-step, one-pot reaction where an amine reacts with a carbonyl compound to form an imine, which is then reduced. masterorganicchemistry.comHigh selectivity for mono-alkylation, avoids over-alkylation, uses common reagents. nih.govmasterorganicchemistry.comRequires a carbonyl compound precursor.
Direct Alkylation Nucleophilic substitution reaction between an amine and an alkyl halide. wikipedia.orgConceptually simple, uses readily available alkyl halides.Prone to over-alkylation, can result in mixtures of secondary, tertiary, and quaternary amines. masterorganicchemistry.com
Displacement Reaction An amine nucleophile displaces a leaving group (e.g., mesylate) on the azetidine ring. chemrxiv.orgCan be effective with a stable, well-defined electrophile.Requires synthesis of the activated azetidine precursor.

Azetidine Ring Functionalization for Derivative Libraries

To generate diverse chemical libraries, modification of the azetidine ring itself is a powerful strategy. Recent advances have provided modular methods for installing substituents at various positions on the ring, which would be difficult to achieve through linear synthesis. rsc.org

One of the most innovative approaches involves the strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs) . acs.orgnih.gov These highly strained precursors react with a wide range of nucleophiles, leading to the opening of the bicyclic system and the formation of 3-substituted azetidines. This method allows for the parallel synthesis of diverse and stereochemically defined azetidine libraries. acs.orgnih.gov

Another key strategy is the direct C–H functionalization of the azetidine ring. rsc.org This approach enables the attachment of new chemical groups, such as aryl or alkyl moieties, to the carbon skeleton of a pre-existing azetidine. Palladium-catalyzed reactions, for example, have been successfully used for the C(sp³)–H amination and arylation of azetidines, offering a direct route to complex derivatives. rsc.orgnih.gov These "any-stage" functionalization methods are highly valued in medicinal chemistry as they allow for the late-stage modification of complex molecules. rsc.orgchemrxiv.org

Strategy Description Key Features
Strain-Release Functionalization Ring-opening of highly strained 1-azabicyclo[1.1.0]butane (ABB) precursors with nucleophiles. acs.orgbris.ac.ukModular, provides access to complex and stereopure 3-substituted azetidines, suitable for library synthesis. nih.gov
Direct C–H Functionalization Direct activation and substitution of a C–H bond on the azetidine ring, often using transition metal catalysis. rsc.orgAllows for late-stage modification, atom-economical, enables access to previously hard-to-make analogues. nih.gov
Electrophilic Azetidinylation Utilizes activated azetidine reagents (e.g., azetidinyl trichloroacetimidates) that react with various nucleophiles. rsc.orgchemrxiv.orgBroad nucleophile scope, enables direct attachment of the azetidine ring to other core structures. chemrxiv.org

Chiral Derivative Synthesis and Enantiomeric Purity Optimization

While this compound is achiral, its derivatives, particularly those with substituents on the azetidine ring (e.g., at the C2 position), are often chiral. The synthesis and separation of single enantiomers are critical for developing compounds with specific biological activities.

Dynamic Kinetic Resolution (DKR) is a powerful technique that can theoretically convert 100% of a racemic starting material into a single, pure enantiomer. princeton.edu This is achieved by combining a kinetic resolution step (where one enantiomer reacts faster than the other) with a concurrent in-situ racemization of the starting material. princeton.edu For a DKR to be successful, the rate of racemization should be equal to or faster than the rate of reaction of the faster-reacting enantiomer. princeton.edu While specific DKR protocols for this compound derivatives are not widely documented, the principles have been applied to related nitrogen heterocycles, often using enzymatic or chemo-catalytic methods to achieve the selective transformation. nih.govnih.govrsc.org

Chiral chromatography is the most common and reliable method for separating enantiomers on both analytical and preparative scales. nih.govnih.gov Techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are workhorses in the pharmaceutical industry. nih.govregistech.com For amine-containing compounds, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly effective. nih.gov The racemic mixture is passed through the column, and the enantiomers interact differently with the chiral environment of the CSP, leading to different retention times and enabling their separation. chiralpedia.com

Chiral Stationary Phase (CSP) Type Common Examples Typical Applications
Polysaccharide-Based Amylose or cellulose derivatives coated or immobilized on silica (B1680970) (e.g., Chiralpak®, Chiralcel®). nih.govBroad applicability for a wide range of racemates, including amines. The most widely used type of CSP. nih.gov
Crown Ether-Based Chiral crown ethers immobilized on silica (e.g., Crownpak®). nih.govParticularly effective for the separation of compounds with primary amino groups. nih.gov
Pirkle-Type (π-acid/π-base) CSPs with π-electron-deficient or π-electron-rich aromatic rings.Separates enantiomers based on π-π interactions, hydrogen bonding, and dipole-dipole interactions.

Classical resolution via diastereomeric salt formation is a well-established and scalable method for separating enantiomers. wikipedia.orglibretexts.org The process involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid. libretexts.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility.

The key to a successful separation is to find a solvent system where the solubility difference between the two diastereomeric salts is maximized. acs.org Through careful solvent polarity optimization and control of crystallization conditions (temperature, concentration), one of the diastereomeric salts can be selectively precipitated from the solution. The pure enantiomer is then recovered by treating the isolated salt with a base to remove the chiral resolving agent. wikipedia.org

The choice of the chiral resolving agent is crucial for the success of diastereomeric salt crystallization. wikipedia.org For resolving racemic amines, a variety of chiral acids are commercially available. The effectiveness of a given resolving agent depends on its ability to form a stable, crystalline salt with one of the amine enantiomers. It is common practice to screen a panel of different resolving agents to identify the optimal choice for a specific separation. wikipedia.org

Chiral Resolving Agent Type Commonly Used To Resolve
(+)- or (-)-Tartaric AcidChiral Dicarboxylic AcidRacemic Bases (Amines) wikipedia.orglibretexts.org
(+)- or (-)-O,O'-Dibenzoyltartaric AcidChiral Dicarboxylic Acid DerivativeRacemic Bases (Amines)
(+)- or (-)-Mandelic AcidChiral α-Hydroxy AcidRacemic Bases (Amines) acs.org
(+)- or (-)-Camphorsulfonic AcidChiral Sulfonic AcidRacemic Bases (Amines) wikipedia.org
BrucineChiral Alkaloid (Base)Racemic Acids libretexts.org
(R)- or (S)-1-PhenylethylamineChiral AmineRacemic Acids wikipedia.org

Advanced Applications in Organic Synthesis and Stereochemistry

N-ethyl-N-methylazetidin-3-amine as a Chiral Auxiliary in Asymmetric Synthesis

There is no specific information available in the reviewed scientific literature or chemical databases detailing the use of this compound as a chiral auxiliary in asymmetric synthesis. While other heterocyclic derivatives and 1,2-amino alcohols have been explored for this purpose, the application of this specific compound has not been documented. nih.gov

Role in Heterocyclic Chemistry and Multi-Component Reactions

The role of this compound in the broader context of heterocyclic chemistry or its specific use in multi-component reactions is not described in the available literature. Heterocyclic amines are a broad class of compounds with diverse functions, but specific research on the reactivity and utility of this compound in these areas is absent. pressbooks.pubwikipedia.org

Utilization in the Construction of Complex Organic Molecules

While azetidine-based scaffolds are valuable in diversity-oriented synthesis for creating unique molecular frameworks, there are no specific, published examples of this compound being utilized as a key building block in the construction of complex organic molecules. nih.gov

Stereoselective Transformations Facilitated by the Azetidine (B1206935) Scaffold (e.g., asymmetric synthesis of beta-amino acids)

The asymmetric synthesis of β-amino acids is a significant area of research, with various catalytic methods being developed. rsc.orgrsc.org The rigid azetidine framework can induce stereoselectivity in chemical transformations. nih.govacs.org However, there is no direct evidence or research that demonstrates the use of this compound to facilitate stereoselective transformations or in the asymmetric synthesis of β-amino acids.

Computational Chemistry and Theoretical Studies of N Ethyl N Methylazetidin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-ethyl-N-methylazetidin-3-amine. Methods such as Density Functional Theory (DFT) are employed to model the electronic structure of the molecule. These calculations can predict a variety of parameters that are crucial for understanding the molecule's reactivity. For instance, the distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies can be determined. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

Furthermore, these calculations can elucidate the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface. This map reveals the regions of the molecule that are electron-rich and susceptible to electrophilic attack, as well as electron-poor regions prone to nucleophilic attack. For this compound, the nitrogen atoms are expected to be the most electron-rich centers, influencing their role in chemical reactions.

Illustrative Data from Quantum Chemical Calculations:

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVRelates to the ability to donate electrons.
LUMO Energy2.1 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap8.6 eVIndicates chemical reactivity and stability.
Dipole Moment1.8 DInfluences solubility and intermolecular interactions.

Note: The values in this table are illustrative and represent typical ranges for similar small amine compounds. Specific calculations for this compound would be required for precise values.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies could be performed against the X-ray crystal structures of various protein targets to predict its binding mode and affinity. This is particularly relevant in drug discovery, where understanding how a small molecule interacts with a biological target is crucial.

The process involves placing the 3D structure of this compound into the binding site of a receptor and evaluating the different possible binding poses using a scoring function. This function estimates the binding energy, with lower scores typically indicating more favorable interactions. The results of molecular docking can highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's active site residues. For azetidine (B1206935) derivatives, such studies have been instrumental in evaluating their potential as therapeutic agents. researchgate.netresearchgate.netresearchgate.net

Example of a Hypothetical Molecular Docking Result:

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
Monoamine Oxidase A-7.2Tyr407, Phe208Hydrogen bond, Pi-Alkyl
Acetylcholinesterase-6.8Trp84, Tyr334Cation-Pi, Hydrophobic

Note: This table presents a hypothetical scenario to illustrate the output of a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.comcreative-biostructure.com For derivatives of this compound, QSAR studies could be employed to predict their activity based on various molecular descriptors. These descriptors can be categorized as constitutional, topological, and quantum-chemical parameters. mdpi.com

Commonly used descriptors in QSAR studies for amine compounds include the logarithm of the octanol-water partition coefficient (logP), which is a measure of lipophilicity, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. researchgate.net By establishing a correlation between these descriptors and the observed biological activity for a series of derivatives, a predictive QSAR model can be built. This model can then be used to virtually screen new, unsynthesized derivatives to prioritize those with the highest predicted activity.

Key Molecular Descriptors for QSAR Analysis:

DescriptorDefinitionRelevance to Biological Activity
logP Octanol-water partition coefficientInfluences membrane permeability and distribution.
Polar Surface Area (PSA) Sum of surfaces of polar atomsAffects cell penetration and receptor binding.
Hydrogen Bond Donors Number of N-H or O-H bondsCrucial for specific interactions with biological targets.
Hydrogen Bond Acceptors Number of N or O atomsImportant for forming hydrogen bonds with receptors.

Free Energy Perturbation (FEP) Analysis for Binding Affinity Differences

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in binding free energy between two ligands. acs.orgcresset-group.com This technique is particularly useful in lead optimization during drug discovery, as it can accurately predict how small chemical modifications to a lead compound, such as derivatives of this compound, will affect its binding affinity to a target protein. nih.govcresset-group.com

FEP simulations involve creating a thermodynamic cycle that connects the two ligands in both the solvated state and when bound to the protein. By simulating the "alchemical" transformation of one ligand into the other in both environments, the difference in the free energy of binding can be calculated. These calculations are computationally intensive but can provide highly accurate predictions that closely match experimental results.

Conformational Analysis and Stereochemical Prediction

Computational methods can be used to explore the potential energy surface of the molecule and identify the global and local energy minima, which correspond to the most stable conformers. Understanding the preferred 3D structure is essential for interpreting its interactions with biological targets and for designing derivatives with specific stereochemical properties.

Proton Affinity and Basicity Predictions

The basicity of this compound is a key chemical property, largely determined by the lone pair of electrons on the nitrogen atoms. Proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. researchgate.net Gas-phase basicity (GPB) is the negative of the Gibbs free energy change for the same reaction. nih.gov

Computational chemistry provides reliable methods for predicting the proton affinities and pKa values of amines. researchgate.netacs.orgmdpi.com These calculations typically involve optimizing the geometry of both the neutral amine and its protonated form and then calculating the energy difference. The predicted basicity can help in understanding the molecule's behavior in different chemical environments and its potential to interact with acidic protons in biological systems. For cyclic amines, the ring strain and the nature of the substituents on the nitrogen atom significantly influence their basicity. chemistrysteps.commdpi.com

Advanced Analytical Methodologies for N Ethyl N Methylazetidin 3 Amine Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of N-ethyl-1-methylazetidin-3-amine. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a complete picture of the molecule's connectivity and stereochemistry can be assembled.

¹H NMR and ¹³C NMR Applications

¹H NMR Spectroscopy: In the ¹H NMR spectrum of N-ethyl-1-methylazetidin-3-amine, distinct signals corresponding to each unique proton environment are expected. The spectrum would provide key information through chemical shifts (δ), signal integrations, and spin-spin coupling patterns. For instance, the protons of the ethyl group would exhibit a characteristic quartet and triplet pattern, while the methyl group on the azetidine (B1206935) nitrogen would appear as a singlet. The protons on the azetidine ring would present more complex splitting patterns due to their diastereotopic nature and coupling with each other and adjacent protons. The integration of these signals would correspond to the number of protons in each specific group, confirming the presence of the ethyl, methyl, and azetidine ring protons in the correct ratios. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by revealing the number of unique carbon environments in the molecule. For N-ethyl-1-methylazetidin-3-amine, one would expect to observe distinct signals for the methyl carbon, the two carbons of the ethyl group, and the three carbons of the azetidine ring. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. For example, the carbons directly bonded to the nitrogen atoms would be deshielded and appear at a higher chemical shift compared to the other aliphatic carbons. docbrown.info

DEPT-135 and 2D NMR Techniques

DEPT-135: Distortionless Enhancement by Polarization Transfer (DEPT-135) is a spectral editing technique that aids in the differentiation of carbon signals based on the number of attached protons. In the DEPT-135 spectrum of N-ethyl-1-methylazetidin-3-amine, methyl (CH₃) and methine (CH) carbons would appear as positive signals, while methylene (B1212753) (CH₂) carbons would show as negative signals. Quaternary carbons are not observed in a DEPT-135 spectrum. This technique would definitively identify the CH₃ group, the CH₂ groups of the ethyl and azetidine moieties, and the CH group of the azetidine ring. researchgate.net

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity within the molecule.

COSY: The ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be instrumental in tracing the connectivity of the ethyl group's CH₂ and CH₃ protons and confirming the coupling network within the azetidine ring protons.

HSQC: The ¹H-¹³C HSQC spectrum correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group in the molecule.

Through the combined application of these NMR techniques, a comprehensive and unambiguous structural assignment of N-ethyl-1-methylazetidin-3-amine can be achieved.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of N-ethyl-1-methylazetidin-3-amine and to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules like amines without causing significant fragmentation. In ESI-MS, N-ethyl-1-methylazetidin-3-amine would typically be observed as the protonated molecule, [M+H]⁺. The detection of this ion allows for the direct determination of the compound's monoisotopic or average molecular mass. For N-ethyl-1-methylazetidin-3-amine (C₆H₁₄N₂), the expected exact mass of the protonated molecule is approximately 115.1230 g/mol . uni.lu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments. For N-ethyl-1-methylazetidin-3-amine, an HRMS measurement of the [M+H]⁺ ion would confirm the molecular formula C₆H₁₅N₂⁺ with a high degree of confidence, distinguishing it from other ions with the same nominal mass. Furthermore, by inducing fragmentation (MS/MS), HRMS can be used to analyze the resulting fragment ions. The accurate mass of these fragments provides valuable information about the different structural components of the molecule, helping to piece together its structure. Common fragmentation pathways for amines involve the cleavage of C-C bonds adjacent to the nitrogen atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of N-ethyl-1-methylazetidin-3-amine would display characteristic absorption bands corresponding to the vibrations of its specific bonds. orgchemboulder.com

Key expected vibrational frequencies include:

C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl, methyl, and azetidine ring protons would be observed in the region of 2850-3000 cm⁻¹. docbrown.info

N-H Stretching: As a secondary amine, N-ethyl-1-methylazetidin-3-amine would exhibit a weak to medium N-H stretching band in the region of 3300-3500 cm⁻¹. orgchemboulder.com

C-N Stretching: The stretching vibrations of the C-N bonds would appear in the fingerprint region, typically between 1020 and 1250 cm⁻¹. orgchemboulder.comdocbrown.info

N-H Bending: An N-H bending vibration may be observed around 1560-1640 cm⁻¹.

Chromatographic Techniques for Purity and Separation

Chromatography is a cornerstone of chemical analysis and purification, enabling the separation of components within a mixture. For a small, polar, and basic compound like N-ethyl-N-methylazetidin-3-amine, specific chromatographic approaches are required to achieve effective separation and quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of this compound and for the enantioselective separation of chiral amines. nih.govnih.gov Given the amine functionality, which can interact strongly with the stationary phase, method development is critical.

For basic compounds like this compound, reversed-phase HPLC is a common approach. However, the basic nature of the amine can lead to poor peak shape (tailing) on standard silica-based C18 columns due to interactions with acidic silanol (B1196071) groups. To mitigate this, mobile phase modifiers are typically employed. biotage.combiotage.com Adding a small amount of a basic modifier, such as triethylamine (B128534) (TEA), or an acid, like formic acid or trifluoroacetic acid (TFA), can improve peak symmetry and retention. biotage.comsielc.comrochester.edu

Chiral separations, which are crucial if the compound is synthesized as a racemate and the individual enantiomers are required, often utilize polysaccharide-based chiral stationary phases (CSPs). nih.govnih.gov Columns such as those based on cellulose (B213188) or amylose (B160209) derivatives are effective for resolving the enantiomers of various chiral compounds, including those with amine functionalities. nih.govnih.gov The choice of mobile phase, which can range from normal-phase (e.g., hexane/ethanol) to polar organic or reversed-phase, is critical for achieving baseline resolution. nih.gov

Table 1: Representative HPLC Conditions for Analysis of Small Amines

ParameterReversed-Phase AnalysisChiral Separation
Stationary Phase C18 or similar non-polar phasePolysaccharide-based (e.g., Amylose or Cellulose derivatives) nih.govnih.gov
Mobile Phase Acetonitrile/Water with modifier (e.g., 0.1% TFA or 0.1% TEA) biotage.comsielc.comn-Hexane/Ethanol or Polar Organic (e.g., Acetonitrile) nih.gov
Detection UV (if chromophore present), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS)UV or MS
Purpose Purity determinationEnantiomeric excess determination, separation of enantiomers nih.gov

This table presents typical starting conditions for method development. Actual parameters would require optimization for this compound.

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative method for monitoring reaction progress, identifying compounds, and determining appropriate solvent systems for column chromatography. For aliphatic amines like this compound, which often adhere strongly to standard acidic silica (B1680970) gel plates, special considerations are necessary. researchgate.netchemicalforums.com This strong interaction can result in streaking or compounds remaining at the baseline. chemicalforums.com

To overcome this, a common practice is to add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent. chemicalforums.com This deactivates the acidic sites on the silica, allowing the amine to migrate up the plate. A typical mobile phase might consist of a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297), with about 1% triethylamine added. rochester.eduresearchgate.net Alternatively, alumina (B75360) plates, which are less acidic than silica, can be used. researchgate.net Visualization of the spots on the TLC plate can be achieved using an iodine chamber or by staining with an amine-reactive agent like ninhydrin, especially if the compound is not UV-active. researchgate.netyoutube.com

Table 2: Typical TLC Systems for Aliphatic Amines

ParameterDescription
Stationary Phase Silica gel 60 F254 plates (often treated with a base) or Alumina plates researchgate.netacs.org
Mobile Phase Dichloromethane (B109758)/Methanol with ~1% Triethylamine or Ammonia chemicalforums.com
Ethyl Acetate/Hexane with ~1% Triethylamine researchgate.net
Visualization UV light (if applicable), Iodine vapor, or Ninhydrin stain researchgate.netyoutube.com

This table provides general systems; the optimal solvent ratio requires experimental determination.

Flash chromatography is the standard method for purifying chemical compounds on a preparative scale, from milligrams to grams. As with TLC, the purification of this compound on silica gel requires addressing the acidity of the stationary phase. rochester.edu Failure to do so can lead to poor separation and loss of the compound on the column.

The solvent system chosen for flash chromatography is typically determined by prior TLC analysis. A common strategy involves using a solvent system that gives the target compound a retention factor (Rf) of approximately 0.2-0.4. For basic amines, incorporating a small percentage (1-3%) of triethylamine into the eluent (e.g., a gradient of ethyl acetate in hexanes) is a standard practice to ensure good elution and sharp peaks. rochester.edu The crude material can be loaded onto the column directly if it is an oil or adsorbed onto a small amount of silica gel if it is a solid, which often improves the resolution of the separation. rochester.edu Patent literature describing the synthesis of related azetidine derivatives frequently reports purification by silica gel column chromatography using solvent mixtures like n-hexane and ethyl acetate. google.com

Table 3: General Flash Chromatography Parameters for Amine Purification

ParameterDescription
Stationary Phase Silica gel (standard grade, e.g., 35-70 µm) acs.org
Mobile Phase Gradient elution, often starting with a non-polar solvent (e.g., Hexane or Dichloromethane) and increasing the proportion of a polar solvent (e.g., Ethyl Acetate or Methanol). google.com
Additive ~1-3% Triethylamine in the eluent to prevent peak tailing and irreversible adsorption. rochester.edu
Loading Method Direct liquid loading or solid loading (adsorbed onto silica). rochester.edu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique can provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and stereochemistry.

For a compound like this compound, obtaining a crystal structure would first require growing single crystals of sufficient quality. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The compound, being a tertiary amine, can also be crystallized as a salt (e.g., a hydrochloride or hydrobromide salt), which can sometimes yield crystals of better quality than the free base.

While no specific crystal structure for this compound is publicly available in the search results, the structures of related N-heterocycles have been confirmed by this method. acs.org The crystallographic analysis of related compounds, such as those containing azaspiro[2.y]alkane scaffolds, has been crucial for assigning absolute configurations. acs.org If a crystal structure were obtained, it would provide key data points such as the unit cell dimensions, space group, and the exact conformation of the azetidine ring and its substituents. This information is invaluable for understanding the molecule's steric and electronic properties.

No Publicly Available Research Found for this compound

Despite a comprehensive search of available scientific literature and databases, no specific research or data could be located for the chemical compound this compound.

Consequently, it is not possible to provide an article detailing its mechanistic biological activity and biochemical research applications as requested. The provided outline, which includes sections on enzymatic interaction with Monoamine Oxidase B (MAO-B) and bacterial topoisomerases, as well as receptor binding studies with serotonin (B10506) receptors, cannot be fulfilled due to the absence of any published studies on this specific molecule.

The search yielded information on related but structurally distinct compounds, such as N-methylazetidin-3-amine, N-ethyl-1-methylazetidin-3-amine dihydrochloride (B599025), and various other N-substituted azetidine derivatives. Additionally, general information on the mechanisms of MAO-B inhibitors and bacterial topoisomerase inhibitors was retrieved. However, none of these resources directly address the biological activities or biochemical properties of this compound.

Without any specific data on its interactions with biological targets, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy. Further research would be needed to be conducted and published on this compound to enable a scientific discussion of its properties.

Mechanistic Biological Activity and Biochemical Research Applications

Investigation of Cellular Signaling Pathway Alterations

There is currently no specific information available in peer-reviewed scientific literature that details the investigation of cellular signaling pathway alterations induced by N-ethyl-N-methylazetidin-3-amine. Research into how this compound may modulate specific signaling cascades, such as MAP kinase, PI3K/Akt, or other critical cellular pathways, has not been published.

Applications in Biochemical Assays for Mechanism Elucidation

Detailed applications of this compound in biochemical assays to elucidate its mechanism of action are not described in the current body of scientific research. Reports on its use as a tool compound in assays for enzyme inhibition, receptor binding, or other biochemical assessments to clarify its functional properties are absent from the literature.

Studies on Efficacy against Multidrug-Resistant Bacterial Strains (e.g., Staphylococcus aureus, Acinetobacter baumannii)

While the azetidine (B1206935) scaffold is a feature in some compounds investigated for antibacterial properties, there are no specific studies published that evaluate the efficacy of this compound against multidrug-resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) or Acinetobacter baumannii. The potential of this specific compound as an antibacterial agent has not been reported.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Strategies and Methodological Refinements

The development of efficient and versatile synthetic routes is fundamental to enabling broader research into N-ethyl-N-methylazetidin-3-amine. Current synthetic approaches are not extensively documented in the literature. Future research should focus on establishing novel, high-yielding, and scalable synthetic strategies.

Key areas for exploration include:

Convergent Synthesis: Designing synthetic pathways where the azetidine (B1206935) core and the N-ethyl-N-methylamino substituent are constructed separately and then coupled. This approach could offer greater flexibility for creating analogues.

Diastereoselective and Enantioselective Methods: For potential applications in chiral recognition or as ligands in asymmetric catalysis, the development of stereocontrolled syntheses will be crucial. This could involve the use of chiral starting materials, catalysts, or auxiliaries.

Flow Chemistry Approaches: Investigating continuous flow methodologies could offer advantages in terms of safety, scalability, and reaction optimization, particularly for handling potentially reactive intermediates.

Refinement of Existing Methods: A thorough investigation and optimization of any known, albeit sparsely reported, synthetic methods could lead to significant improvements in yield, purity, and cost-effectiveness.

A comparative analysis of potential synthetic strategies is presented in the table below.

Synthetic StrategyPotential AdvantagesPotential Challenges
Convergent SynthesisHigh flexibility, modularityPotentially longer overall sequence
Asymmetric SynthesisAccess to enantiomerically pure materialIdentification of suitable chiral catalysts/auxiliaries
Flow ChemistryImproved safety, scalability, and controlRequires specialized equipment and optimization

Development of Advanced Derivatized Scaffolds for Specific Research Applications

The this compound scaffold serves as a valuable starting point for the creation of a diverse library of derivatives. By systematically modifying its structure, new compounds with tailored properties for specific research applications can be generated.

Future derivatization efforts could target:

Introduction of Pharmacophoric Groups: Attaching functional groups known to interact with specific biological targets could lead to the discovery of novel bioactive molecules.

Linkers for Bioconjugation: Incorporating linker moieties would enable the attachment of the azetidine scaffold to larger biomolecules, such as proteins or nucleic acids, for applications in chemical biology and drug delivery.

Fluorescent Labeling: The introduction of fluorophores would facilitate the study of the compound's localization and interactions within biological systems through imaging techniques.

Polymer-Supported Scaffolds: Immobilizing the azetidine derivative on a solid support could simplify purification in multi-step syntheses and enable high-throughput screening of compound libraries.

Integrated Computational and Experimental Approaches for Compound Design and Mechanistic Elucidation

The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating the discovery and development of new molecules based on the this compound core.

Integrated approaches should include:

In Silico Screening: Utilizing virtual screening techniques to predict the binding affinity of virtual libraries of this compound derivatives against various biological targets.

Quantum Mechanical Calculations: Employing density functional theory (DFT) and other quantum mechanical methods to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. This can aid in predicting reaction outcomes and interpreting experimental data.

Molecular Dynamics Simulations: Performing simulations to study the conformational dynamics of the azetidine ring and its derivatives, as well as their interactions with solvent and biological macromolecules.

Structure-Activity Relationship (SAR) Studies: Combining computational predictions with experimental biological data to build robust SAR models that can guide the design of more potent and selective compounds.

The following table outlines the potential contributions of different computational methods.

Computational MethodApplication in Research
Molecular DockingPrediction of binding modes and affinities to biological targets
Quantum MechanicsElucidation of electronic properties and reaction mechanisms
Molecular DynamicsStudy of conformational flexibility and intermolecular interactions
QSAR ModelingGuiding lead optimization by correlating chemical structure with biological activity

Expanding Understanding of Mechanistic Biological Interactions at a Molecular Level

A fundamental aspect of future research will be to elucidate the molecular mechanisms through which this compound and its derivatives exert any potential biological effects. A lack of data in this area currently limits its consideration for therapeutic or other biological applications.

Key research avenues include:

Target Identification and Validation: Employing techniques such as affinity chromatography, chemical proteomics, and genetic screens to identify the specific cellular components with which the compound interacts.

Structural Biology Studies: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound in complex with its biological target. This would provide invaluable insights into the specific molecular interactions driving binding and activity.

Biophysical Characterization of Binding: Utilizing techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy to quantify the binding affinity, thermodynamics, and kinetics of the interaction with target molecules.

Cellular and In Vivo Studies: Progressing from in vitro assays to cell-based and animal models to understand the compound's effects in a more complex biological context, including its absorption, distribution, metabolism, and excretion (ADME) properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.